4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol
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Overview
Description
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol is an organic compound with the molecular formula C8H7BrOS It is a brominated derivative of dihydrobenzo[b]thiophene, featuring a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol typically involves the bromination of 2,3-dihydrobenzo[b]thiophene followed by hydroxylation. One common method includes the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) to introduce the bromine atom at the desired position. The hydroxyl group can then be introduced via a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX).
Major Products Formed:
Oxidation: Formation of 4-bromo-2,3-dihydrobenzo[b]thiophen-3-one.
Reduction: Formation of 2,3-dihydrobenzo[b]thiophen-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but typically include interactions with cellular proteins and nucleic acids, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
4-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol can be compared with other brominated and hydroxylated derivatives of dihydrobenzo[b]thiophene:
4-Chloro-2,3-dihydrobenzo[b]thiophen-3-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
2,3-Dihydrobenzo[b]thiophen-3-ol: Lacks the bromine atom, leading to different chemical properties and applications.
4-Bromo-2,3-dihydrobenzo[b]thiophen-2-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1-benzothiophen-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPXQCCCVFBJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1)C=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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